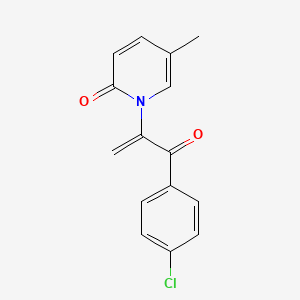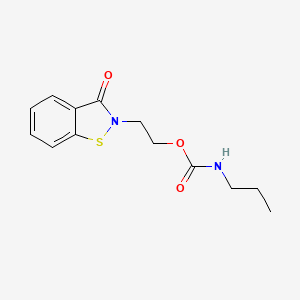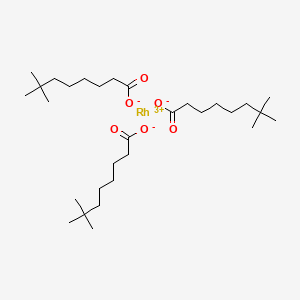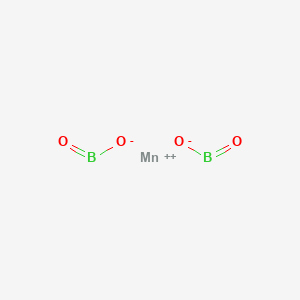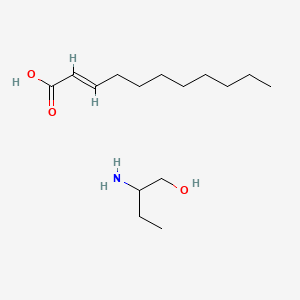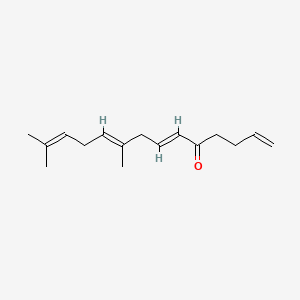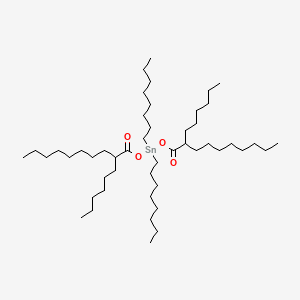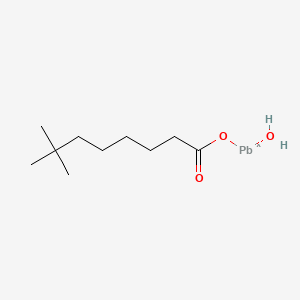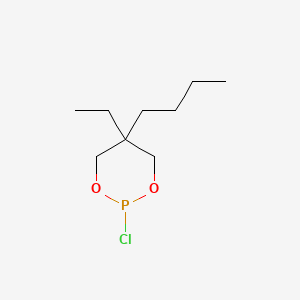
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- is an organic compound belonging to the class of dioxaphosphorinanes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a chlorine atom. It is a white crystalline solid with notable thermal stability and solubility in organic solvents .
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is carried out in dry toluene to ensure the absence of moisture, which could interfere with the reaction . Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and fungicides for crop protection
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- involves its interaction with molecular targets through its phosphorus and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- can be compared with similar compounds such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane: Another similar compound with different alkyl groups, affecting its chemical properties and uses
Eigenschaften
CAS-Nummer |
19952-58-0 |
|---|---|
Molekularformel |
C9H18ClO2P |
Molekulargewicht |
224.66 g/mol |
IUPAC-Name |
5-butyl-2-chloro-5-ethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H18ClO2P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
QKTZNSMZBXMJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COP(OC1)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


